![molecular formula C16H18N2O6S B1394348 Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate CAS No. 651729-59-8](/img/structure/B1394348.png)
Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate
Übersicht
Beschreibung
“Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate”, also known as MAMS, is an organic chemical compound with a molecular formula of C16H18N2O6S . It has a molecular weight of 366.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O6S/c1-22-12-5-8-15 (14 (17)9-12)18-25 (20,21)13-6-3-11 (4-7-13)24-10-16 (19)23-2/h3-9,18H,10,17H2,1-2H3 . This indicates the presence of a methoxy group, an amino group, a sulfonyl group, and a phenoxy group in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 366.39 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current information.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications : A study by Karabasanagouda et al. (2007) described the synthesis of compounds including Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate derivatives, which demonstrated promising antimicrobial activities against several pathogenic strains and fungi, indicating potential as antimicrobial agents (Karabasanagouda et al., 2007).
Herbicidal Activity : Research by Hayashi and Kouji (1990) focused on the synthesis of geometrical isomers of a similar compound, exploring their herbicidal effects on broadleaf weeds in soybeans. This study highlights the potential of such compounds in agricultural applications (Hayashi & Kouji, 1990).
Synthesis of Medicinally Relevant Compounds : A paper by Pandit et al. (2016) discussed the environmentally benign synthesis of medicinally privileged compounds, including those with a Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate structure. This synthesis is significant for the development of new pharmaceuticals (Pandit et al., 2016).
Biocidal Activities : A study by Modhavadiya (2012) involved the synthesis of compounds including Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate derivatives and their application as biocidal agents. The research demonstrated the antimicrobial efficacy of these compounds (Modhavadiya, 2012).
Corrosion Inhibition : Gupta et al. (2017) conducted a study on α-aminophosphonates, which are related to Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate, for their application as corrosion inhibitors in industrial processes. This research is crucial for industrial applications, particularly in metal preservation (Gupta et al., 2017).
Eigenschaften
IUPAC Name |
methyl 2-[4-[(2-amino-4-methoxyphenyl)sulfamoyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-22-12-5-8-15(14(17)9-12)18-25(20,21)13-6-3-11(4-7-13)24-10-16(19)23-2/h3-9,18H,10,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMRSIDLCAZURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



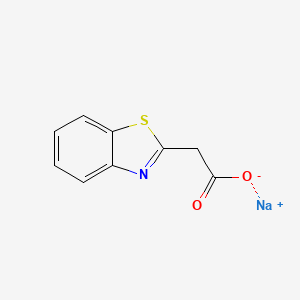

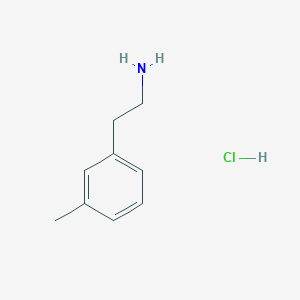
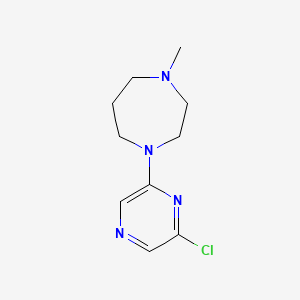
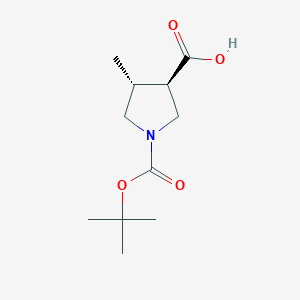
![Spiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B1394276.png)
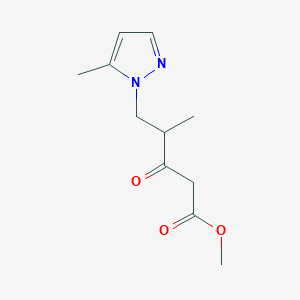
![4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394280.png)
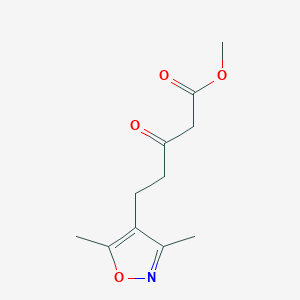

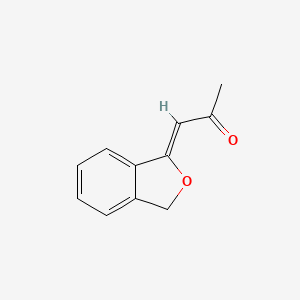


![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)